molecular formula C24H18ClN3O3S B2662160 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 1114827-79-0

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2662160
CAS No.: 1114827-79-0
M. Wt: 463.94
InChI Key: OMAOHXCBJKLLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 4(3H)-one core substituted with a thioether-linked oxazole moiety (2-(4-chlorophenyl)-5-methyloxazol-4-yl) and a furan-2-ylmethyl group. Quinazolinones are heterocyclic compounds widely studied for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles through strategic heterocyclic substitutions .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S/c1-15-21(26-22(31-15)16-8-10-17(25)11-9-16)14-32-24-27-20-7-3-2-6-19(20)23(29)28(24)13-18-5-4-12-30-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAOHXCBJKLLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one , also known by its CAS number 1015859-04-7, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse and authoritative sources.

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 394.92 g/mol
  • Structure : The compound features a quinazolinone core substituted with a furan moiety and a chlorophenyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The methylthio group is introduced via nucleophilic substitution.
  • Quinazoline Core Construction : This is accomplished through condensation reactions with suitable amines and aldehydes.

Antiproliferative Activity

Recent studies have demonstrated that compounds within the quinazolinone class exhibit significant antiproliferative activities against various cancer cell lines. For instance, a related study indicated that quinazolinones with specific substitutions showed IC50 values in the low micromolar range against tested cell lines, suggesting moderate to high potency in inhibiting cell growth .

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)2.83
Compound BBEAS-2B (Normal Lung)10.5
Compound CMCF7 (Breast Cancer)5.0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound shows promising results in inhibiting various kinases involved in cancer signaling pathways. For example, it demonstrated binding affinity comparable to known inhibitors like Staurosporine .
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, thereby preventing proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related quinazolinone derivatives on lung cancer cell lines, revealing that structural modifications significantly impacted their activity levels. The presence of bulky substituents often reduced potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of this compound with targets such as VEGFR and EGFR, indicating strong binding affinities that correlate with observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core similarities with several quinazolinone and heterocyclic derivatives described in the literature. Key structural comparisons include:

Compound Name Core Structure Substituents Key Structural Differences
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one (Target Compound) Quinazolin-4(3H)-one - Thioether-linked 2-(4-chlorophenyl)-5-methyloxazole
- Furan-2-ylmethyl
Unique combination of oxazole and furan substituents
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... (Compound 4) Thiazole - Chlorophenyl, fluorophenyl, triazole Thiazole core vs. quinazolinone; halogen variations
2-[{1H-Benzo(d)imidazol-2-ylsulfinyl]methyl}-3-aryl quinazolin-4(3H)-one Quinazolin-4(3H)-one - Sulfinyl-linked benzimidazole Sulfinyl vs. thioether linkage; antiulcer activity
2-((4-Amino-3-(3-fluoro-5-hydroxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)... Quinazolin-4(3H)-one - Pyrazolopyrimidine, trifluoromethyl benzyl Kinase-inhibitory substituents

Key Observations :

  • Halogen effects : The 4-chlorophenyl group may enhance lipophilicity compared to fluorophenyl derivatives (e.g., Compound 5 in ), influencing membrane permeability .
  • Furan vs. triazole/benzyl groups : The furan-2-ylmethyl substituent introduces an oxygen-rich heterocycle, contrasting with nitrogen-heavy triazole or benzyl groups in kinase inhibitors .

Inferences for the Target Compound :

  • Unlike sulfinyl derivatives (e.g., antiulcer agents in ), the thioether group may confer resistance to oxidative metabolism, extending half-life.
Physicochemical and Crystallographic Properties
  • Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) exhibit triclinic symmetry with planar molecular conformations. Halogen substitutions (Cl vs. F) minimally alter conformation but significantly impact crystal packing, suggesting the target compound’s 4-chlorophenyl group may influence solubility and crystallinity .
  • Thermal Stability: Melting points for similar quinazolinones range widely (e.g., 252–255°C for kinase inhibitors in ), though the target compound’s melting behavior remains uncharacterized.

Q & A

Q. What are the critical structural features of this compound that influence its biological activity?

The compound’s quinazolinone core and oxazole-thioether linkage are key to its reactivity. The quinazolinone scaffold is known for mimicking nucleotide structures, enabling interactions with enzymes like kinases or topoisomerases. The oxazole ring with a 4-chlorophenyl substituent enhances lipophilicity and target binding, while the furan-2-ylmethyl group introduces steric and electronic effects that modulate selectivity. Structural characterization via NMR and X-ray crystallography (as applied to analogous compounds) confirms these interactions .

Q. What synthetic routes are most effective for producing this compound with high purity?

A multi-step synthesis is typically required:

  • Step 1 : Formation of the oxazole ring via cyclization of 4-chlorophenyl-substituted precursors using reagents like hydrogen peroxide under controlled temperatures (60–80°C).
  • Step 2 : Thioether linkage formation between the oxazole-methyl group and quinazolinone-thiol intermediate, often catalyzed by NaH or DMF in anhydrous conditions.
  • Step 3 : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or Mitsunobu reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) optimizes yield (>70%) and purity (>95%) .

Q. How can researchers validate the compound’s molecular structure?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : For 3D conformation analysis, critical for understanding binding modes (e.g., π-π stacking with aromatic residues in enzymes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Method : Systematic substitution of the quinazolinone (e.g., halogenation at C6/C7) and oxazole (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl) to assess potency changes.
  • Assays : Use enzyme inhibition assays (e.g., IC50_{50} determination against tyrosine kinases) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines).
  • Data Analysis : Compare logP, polar surface area, and binding energy (via molecular docking) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Hypothesis Testing : If one study reports potent anticancer activity (IC50_{50} < 1 µM) while another shows inactivity, evaluate assay conditions (e.g., cell line variability, ATP concentration in kinase assays).
  • Meta-Analysis : Cross-reference substituent effects—e.g., the furan-2-ylmethyl group may enhance activity in hydrophobic binding pockets but reduce solubility, leading to discrepancies in cell-based vs. cell-free assays .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Parameter Screening :
ParameterOptimal RangeImpact
Temperature70–80°CAvoids side reactions in oxazole cyclization
SolventDMF/THF (1:1)Balances solubility and reaction rate
Catalyst10% Bleaching Earth ClayReduces byproduct formation in thioether coupling
  • Process Monitoring : Use TLC/HPLC to track intermediate stability and adjust reagent stoichiometry dynamically .

Q. What computational tools are best suited to predict this compound’s pharmacokinetic properties?

  • Software : SwissADME or pkCSM for predicting logP, bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : To model blood-brain barrier penetration or plasma protein binding, leveraging the compound’s logD (~2.5) and topological polar surface area (~85 Ų) .

Data Contradiction Analysis

Q. Why might similar quinazolinone derivatives exhibit divergent enzyme inhibition profiles?

  • Case Study : A derivative with a 3-methoxypropyl group (logP = 3.1) shows 10-fold higher kinase inhibition than the furan-2-ylmethyl analog (logP = 2.7). This suggests hydrophobic interactions dominate target binding.
  • Resolution : Perform free-energy perturbation (FEP) simulations to quantify substituent contributions to binding affinity .

Key Research Gaps

  • Target Identification : No studies have confirmed the primary biological target(s) of this compound.
  • In Vivo Toxicity : Limited data on metabolic stability or hepatotoxicity.
  • Synergistic Effects : Unexplored potential in combination therapies (e.g., with cisplatin in cancer models).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.